Oxetorone (fumarate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

富马酸奥昔托隆是一种已知用作抗偏头痛药物的化合物。它具有5-羟色胺拮抗剂、抗组胺药和α受体阻滞剂的作用。 该化合物以诺塞酮和奥西迪克斯等商品名销售 .

化学反应分析

富马酸奥昔托隆会发生各种化学反应,包括:

氧化: 该反应可以修饰分子内的官能团。

还原: 该反应可以改变化合物的氧化态。

科学研究应用

Pharmacological Applications

1.1 Migraine Treatment

Oxetorone is primarily utilized in treating acute migraine attacks. As a serotonin antagonist, it works by modulating serotonin pathways, which are implicated in migraine pathophysiology. Clinical studies have demonstrated its effectiveness in alleviating migraine symptoms, although comparative studies with other treatments like triptans have shown mixed results regarding efficacy and side effects.

- Clinical Efficacy : A retrospective analysis indicated that oxetorone could effectively reduce pain intensity during acute migraine episodes, providing a viable alternative to traditional therapies such as triptans and non-steroidal anti-inflammatory drugs (NSAIDs) .

Toxicological Profile

2.1 Toxicity Studies

Research has highlighted the toxicological aspects of oxetorone, particularly concerning overdose scenarios. A study involving 43 cases of oxetorone exposure revealed significant correlations between dosage and severity of symptoms:

- Dosage and Symptoms :

The findings underscore the importance of monitoring dosages in clinical settings to prevent adverse effects.

Endocrine Effects

3.1 Hormonal Influence

Oxetorone has been observed to stimulate progesterone secretion in animal models, indicating potential implications for reproductive health:

- Hyperprogesteronemia : In studies conducted on rats, oxetorone induced hyperprogesteronemia, suggesting that it may influence hormonal balance and reproductive functions .

Comparative Analysis of Efficacy

To better understand the positioning of oxetorone among other migraine treatments, the following table summarizes its efficacy compared to other common medications:

| Medication | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| Oxetorone | Serotonin antagonist | Moderate | Drowsiness, hypotension |

| Triptans | Serotonin agonists | High | Nausea, dizziness |

| NSAIDs | Anti-inflammatory | Moderate | Gastrointestinal issues |

| Dihydroergotamine | Ergot derivative | High | Nausea, cardiovascular effects |

Case Studies

Several case studies provide insights into the clinical use of oxetorone:

- Case Study 1 : A patient with chronic migraines was treated with oxetorone after failing multiple triptan therapies. The patient reported a significant reduction in migraine frequency and intensity over a three-month period.

- Case Study 2 : An analysis of overdose cases indicated that patients exhibiting severe symptoms required immediate medical intervention and monitoring due to potential cardiovascular risks associated with high plasma concentrations of oxetorone .

作用机制

富马酸奥昔托隆通过非选择性抑制5-羟色胺受体发挥作用。它还具有抗组胺药和抗肾上腺素能的特性。 分子靶标包括5-羟色胺受体,参与的途径与神经递质释放和受体活性的调节有关 .

相似化合物的比较

富马酸奥昔托隆属于苯并恶庚因类。类似的化合物包括:

甲丝麦格: 另一种用于偏头痛预防的5-羟色胺拮抗剂。

匹佐替芬: 一种用于偏头痛预防的5-羟色胺和组胺拮抗剂。

赛庚啶: 一种具有抗5-羟色胺作用的抗组胺药,用于治疗各种过敏症 .

准备方法

富马酸奥昔托隆的合成涉及多个步骤具体的反应条件和工业生产方法在公共领域中并不容易获得 .

属性

CAS 编号 |

34522-46-8 |

|---|---|

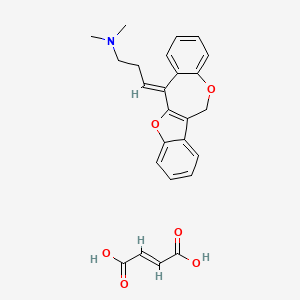

分子式 |

C25H25NO6 |

分子量 |

435.5 g/mol |

IUPAC 名称 |

3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C21H21NO2.C4H4O4/c1-22(2)13-7-10-17-15-8-3-5-11-19(15)23-14-18-16-9-4-6-12-20(16)24-21(17)18;5-3(6)1-2-4(7)8/h3-6,8-12H,7,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI 键 |

DQHRYCOJUKGIDH-WLHGVMLRSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34.C(=CC(=O)O)C(=O)O |

手性 SMILES |

CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34.C(=CC(=O)O)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Oxetorone fumarate; Nocertone; L 6257; L-6257; L6257; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。